molecular formula C17H14FN3O2 B2698265 N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 954618-99-6

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2698265
CAS No.: 954618-99-6
M. Wt: 311.316
InChI Key: HSYWRROEGHZWTO-UHFFFAOYSA-N
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Description

N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic small molecule featuring the 1,3,4-oxadiazole pharmacophore, a heterocyclic ring system of significant interest in medicinal chemistry and anticancer drug discovery . Compounds based on the 1,3,4-oxadiazole scaffold have demonstrated the ability to inhibit cancer cell proliferation through multiple mechanisms, including the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and matrix metalloproteinase-9 (MMP-9) . The 1,3,4-oxadiazole ring acts as a bioisostere for amide or ester functional groups, which can enhance metabolic stability and influence the molecule's lipophilicity, thereby facilitating transmembrane diffusion . This acetamide derivative is designed for research applications as a building block in organic synthesis and as a key intermediate for the development of novel therapeutic agents, particularly in cytotoxicity and antiproliferative studies. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-14-8-6-13(7-9-14)10-15(22)19-17-21-20-16(23-17)11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYWRROEGHZWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound that belongs to the 1,3,4-oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

Overview of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are heterocyclic compounds known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The structural versatility of the oxadiazole ring allows for modifications that can enhance biological efficacy and selectivity against various targets.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance:

  • Mechanisms of Action : The anticancer activity of 1,3,4-oxadiazole derivatives is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. These include thymidylate synthase, histone deacetylase (HDAC), and telomerase . this compound has been shown to selectively interact with these targets.
  • Case Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was found to inhibit the growth of breast cancer cells with an IC50 value indicative of potent activity .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)12Inhibition of HDAC and telomerase
Other 1,3,4-Oxadiazole DerivativesVariousVariesTargeting thymidylate synthase

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties. A study indicated that derivatives similar to this compound showed promising results as inhibitors of alkaline phosphatase (ALP), a key enzyme involved in various physiological processes and a marker for certain cancers .

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)Type of Inhibition
This compoundALP15Competitive
Related CompoundsALPVariesMixed-type

Potential Therapeutic Applications

Given its biological profile, this compound holds promise as a lead compound for developing new anticancer therapies. Its ability to target multiple pathways involved in tumor growth makes it a candidate for further optimization and development.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide in anticancer therapy. The compound has been tested against several cancer cell lines, demonstrating significant growth inhibition. For instance, related compounds in the oxadiazole class have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against various cancer types such as glioblastoma and ovarian cancer .

Table 1: Anticancer Activity of Related Oxadiazole Compounds

CompoundCancer Cell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99
6hHOP-9267.55

Antimicrobial Properties

The oxadiazole derivatives have also been evaluated for their antimicrobial activities. Studies indicate that compounds with oxadiazole moieties exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with vital metabolic processes .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaActivity Level
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliHigh

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various experimental models. Its anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Synthesis and Structural Insights

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The introduction of the benzyl and fluorophenyl groups enhances the compound's stability and biological activity .

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:

  • Anticancer Study : A recent study demonstrated that a derivative showed a PGI of over 75% against multiple cancer cell lines, indicating strong potential as an anticancer agent .
  • Antimicrobial Evaluation : In vitro tests revealed that certain oxadiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by antibiotic-resistant pathogens .
  • Inflammatory Response : Experimental models showed a marked reduction in inflammation markers following treatment with the compound, supporting its application in inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Bioactivity Trends

The following compounds share structural motifs with N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide, differing primarily in substituents on the oxadiazole ring, acetamide side chain, or aryl groups. Key comparisons include:

Compound Name/ID Key Structural Features Target Enzyme/Activity IC₅₀/Binding Affinity Reference
Compound 129 () 5-Benzyl-oxadiazole with thioether-linked trifluoromethylphenyl Alkaline Phosphatase (ALP), Anticancer IC₅₀ = 0.420 ± 0.012 µM (ALP); Binding Energy = −7.90 kcal/mol
2a/2b () Benzofuran-oxadiazole with chlorophenyl/methoxyphenyl Antimicrobial (Laccase Catalysis) Potent activity (qualitative)
N-(4-((5-...phenyl)acetamide () Fluorophenyl-triazole-oxadiazole hybrid Cyclooxygenase-2 (COX-2) Inhibition Not reported
8t, 8u, 8v, 8w () Indole-methyl-oxadiazole derivatives Lipoxygenase (LOX), BChE, α-Glucosidase Moderate to weak inhibition
N-(5-Benzyl-oxadiazol-2-yl)-2-sulfanyl acetamide derivatives () Sulfanyl-acetamide substituents Acetylcholinesterase (AChE), BChE, LOX AChE selectivity

Key Findings

Enzyme Inhibition :

  • Compound 129 () demonstrated superior ALP inhibition (IC₅₀ = 0.420 µM) compared to the standard (IC₅₀ = 2.80 µM), attributed to its trifluoromethyl group enhancing hydrophobic interactions with the enzyme’s active site .
  • N-(5-Benzyl-oxadiazol-2-yl)-2-sulfanyl acetamide derivatives () showed higher activity against AChE than BChE or LOX, suggesting that sulfanyl groups may favor cholinergic targeting .

Antimicrobial and Anti-inflammatory Activity :

  • Benzofuran-oxadiazole derivatives () exhibited antimicrobial potency via laccase catalysis, with electron-withdrawing groups (e.g., Cl) enhancing activity .
  • The COX-2 inhibitor from highlights the role of fluorophenyl and triazole motifs in anti-inflammatory targeting .

Structural-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups : Trifluoromethyl (Compound 129) and chloro substituents () improve enzyme inhibition by increasing binding affinity.
  • Sulfanyl vs. Acetamide Linkers : Sulfanyl-containing derivatives () favor AChE inhibition, while acetamide-linked fluorophenyl groups (target compound) may optimize pharmacokinetics (e.g., solubility, CNS penetration).

Contradictions and Limitations

  • Bioactivity Variability : While sulfanyl derivatives () are potent against AChE, their LOX and BChE activities are modest, indicating target specificity influenced by substituents .
  • Data Gaps : The COX-2 inhibitor () lacks quantitative IC₅₀ data, limiting direct comparison with the target compound .

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